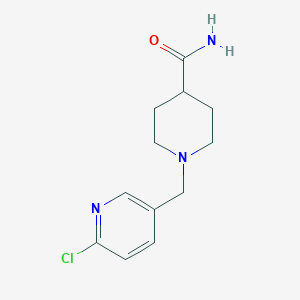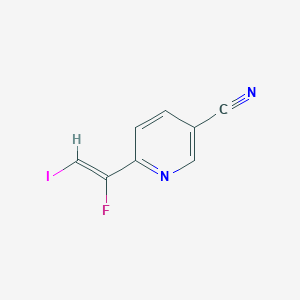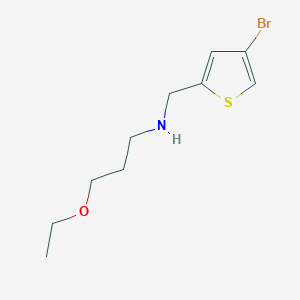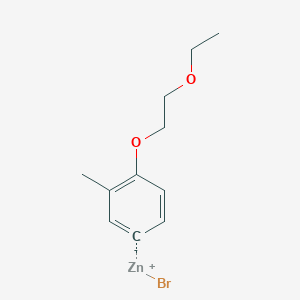
4-(2-Ethoxyethoxy)-3-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide typically involves the reaction of 4-(2-ethoxyethoxy)-3-methylphenylmagnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide undergoes various types of reactions, including:
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides: Serve as electrophiles in coupling reactions.
Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation.
Major Products Formed
Coupling Products: Formation of biaryl compounds or other complex organic molecules through carbon-carbon bond formation.
Substitution Products: Organic molecules with substituted functional groups.
科学的研究の応用
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the phenyl group and enhancing its nucleophilicity. This allows for efficient coupling or substitution reactions.
類似化合物との比較
Similar Compounds
4-(2-Ethoxyethoxy)-3-methylphenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
4-(2-Ethoxyethoxy)-3-methylphenylboronic acid: Used in Suzuki coupling reactions.
4-(2-Ethoxyethoxy)-3-methylphenylsilane: Utilized in Hiyama coupling reactions.
Uniqueness
4-(2-Ethoxyethoxy)-3-methylphenylzinc bromide is unique due to its specific reactivity profile, offering advantages in certain coupling reactions where other organometallic reagents may not be as effective. Its use in Negishi coupling, in particular, highlights its versatility and efficiency in forming carbon-carbon bonds.
特性
分子式 |
C11H15BrO2Zn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-7-5-4-6-10(11)2;;/h5-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
LMHCOVXGGQUEOU-UHFFFAOYSA-M |
正規SMILES |
CCOCCOC1=C(C=[C-]C=C1)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


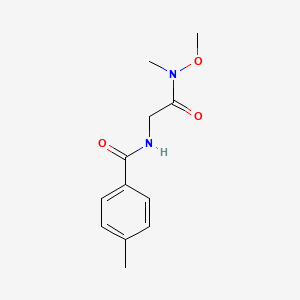
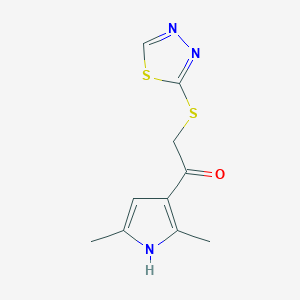
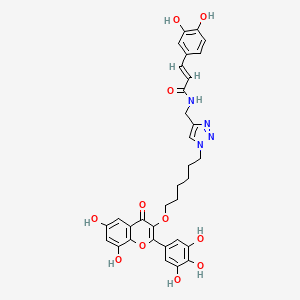
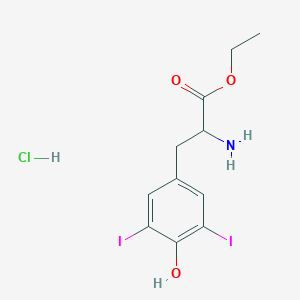
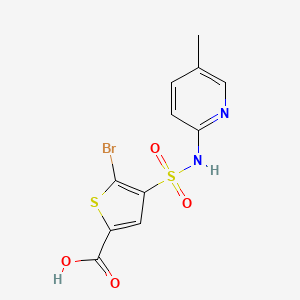
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
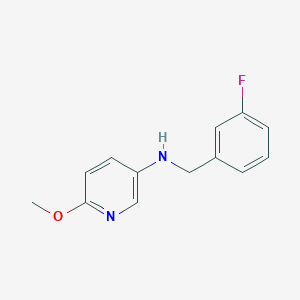
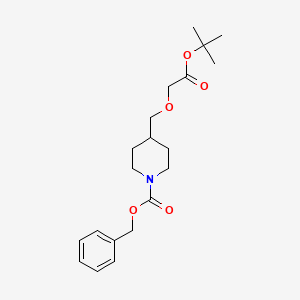
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

